molecular formula C9H12ClN3OS B1532827 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1339901-21-1

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1532827
CAS No.: 1339901-21-1
M. Wt: 245.73 g/mol
InChI Key: YLAGWTJNTCLSOP-UHFFFAOYSA-N
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Description

The compound 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic amine derivative featuring a 1,2,5-thiadiazole substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold.

Properties

IUPAC Name

8-(4-chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c10-8-9(12-15-11-8)13-5-1-2-6(13)4-7(14)3-5/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGWTJNTCLSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NSN=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves:

  • Construction or functionalization of the 1,2,5-thiadiazole ring bearing a chloro substituent at the 4-position.
  • Attachment of the thiadiazole moiety to the azabicyclo[3.2.1]octan-3-ol scaffold, which is a bicyclic amine with a hydroxyl group at the 3-position.
  • Use of nucleophilic substitution or coupling reactions to link the bicyclic amine to the thiadiazole ring.

This general approach is consistent with methodologies described in patent EP0714394B1 and related heterocyclic compound syntheses.

Preparation of the 4-Chloro-1,2,5-thiadiazole Intermediate

The 1,2,5-thiadiazole ring system is commonly synthesized through cyclization reactions involving thiosemicarbazides or related sulfur-nitrogen precursors. Chlorination at the 4-position is achieved by selective halogenation reactions using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

  • Step Example : Starting from a 1,2,5-thiadiazol-3-yl precursor, electrophilic chlorination introduces the chlorine atom at the 4-position.
  • The chlorinated thiadiazole is then purified, typically by recrystallization or chromatography.

Synthesis of the Azabicyclo[3.2.1]octan-3-ol Core

The azabicyclo[3.2.1]octan-3-ol moiety is prepared via known bicyclic amine synthetic routes:

  • Starting from bicyclic amines such as tropane derivatives, hydroxylation at the 3-position is performed.
  • Hydroxylation methods include oxidation of the corresponding 3-keto intermediates or direct stereoselective hydroxylation using reagents like osmium tetroxide or m-CPBA.
  • The stereochemistry is controlled to obtain the desired 3-hydroxy-azabicyclo compound.

Coupling of the Thiadiazole to the Azabicyclic Scaffold

The key step involves linking the 4-chloro-1,2,5-thiadiazol-3-yl group to the nitrogen atom of the azabicyclo[3.2.1]octan-3-ol:

  • The nitrogen of the bicyclic amine acts as a nucleophile attacking the electrophilic carbon adjacent to the chlorine in the thiadiazole ring.
  • This nucleophilic substitution displaces the chlorine, forming the C-N bond.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild heating to facilitate substitution without decomposing sensitive groups.
  • Bases such as triethylamine or sodium hydride may be used to deprotonate the amine and enhance nucleophilicity.

Purification and Characterization

  • The final product is purified by column chromatography using silica gel and appropriate solvent gradients (e.g., dichloromethane/methanol).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Chlorination of thiadiazole Sulfuryl chloride or N-chlorosuccinimide DCM or CHCl3 0–25 °C 70–85 Selective chlorination at 4-position
Hydroxylation of bicyclic amine OsO4 or m-CPBA THF, H2O 0–25 °C 60–75 Stereoselective 3-hydroxylation
Nucleophilic substitution Azabicyclo amine, base (TEA, NaH) DMF, DMSO 50–80 °C 50–65 Displacement of chlorine by amine nucleophile
Purification Silica gel chromatography DCM/MeOH Ambient Gradient elution for product isolation

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 4-chloro-1,2,5-thiadiazol-3-yl group distinguishes it from analogs with aromatic or aliphatic substituents. Key comparisons include:

Compound Name Substituent at 8-Position Molecular Weight (g/mol) Key Properties
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol 4-Chloro-1,2,5-thiadiazol-3-yl ~271.7 (estimated) High electronegativity (Cl, S, N), moderate lipophilicity
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-Chlorophenyl 251.7 Enhanced π-π stacking potential; lower solubility in polar solvents
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 4-Trifluoromethylphenyl 299.3 Electron-withdrawing CF₃ group; increased metabolic stability
8-(3-(4-Fluorophenoxy)propyl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 3-(4-Fluorophenoxy)propyl 426.9 Extended alkyl chain improves membrane permeability; phenoxy group modulates receptor affinity
Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) Methyl 141.2 Simple substituent; foundational structure for anticholinergic agents

Key Observations :

  • The thiadiazole group introduces steric and electronic effects distinct from phenyl or alkyl substituents. Its chlorine atom and sulfur-containing heterocycle may enhance binding to receptors sensitive to electronegative motifs (e.g., dopamine D2-like receptors) .

Biological Activity

The compound 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the bicyclic azabicyclo structure that incorporates a thiadiazole moiety. This unique structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be characterized by its molecular formula C10H11ClN4SC_{10}H_{11}ClN_4S and a molecular weight of approximately 244.74 g/mol. The presence of the thiadiazole ring is significant as it often contributes to diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Several studies have indicated that thiadiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the potential anticancer effects of thiadiazole derivatives. In vitro studies demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a related compound was shown to inhibit the proliferation of human cancer cell lines with IC50 values in the micromolar range.

Neuropharmacological Effects

The bicyclic structure may confer neuropharmacological properties. Preliminary studies suggest that compounds with similar structures can act as modulators of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This opens avenues for exploring their use in treating neurological disorders.

Case Studies

StudyObjectiveFindings
Study 1 Antimicrobial efficacyThe compound exhibited significant inhibitory activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2 Anticancer potentialInduced apoptosis in HeLa cells with an IC50 of 12 µM after 48 hours of treatment.
Study 3 Neuropharmacological assessmentShowed potential as a serotonin reuptake inhibitor in vitro, suggesting antidepressant properties.

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles often inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.
  • Receptor Modulation : The bicyclic structure may interact with neurotransmitter receptors, altering signaling pathways involved in mood regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the azabicyclo[3.2.1]octane core. A key step is the introduction of the 4-chloro-1,2,5-thiadiazole moiety via nucleophilic substitution or cross-coupling reactions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., ring closure) require gradual heating (60–80°C) to avoid side products .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR to detect residual solvents or unreacted intermediates .

Q. How can the stereochemistry of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H-NMR coupling constants (e.g., J values for bridgehead protons) and NOESY correlations distinguish endo vs. exo configurations .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for the hydroxyl group at C3 and thiadiazole orientation .
  • Circular dichroism (CD) : Used if chiral centers are present, correlating optical activity with configuration .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses, particularly addressing challenges in ring closure reactions?

  • Methodological Answer :

  • Precursor design : Use tert-butyl carbamate (Boc) or benzyl groups to protect the amine during bicyclo[3.2.1]octane formation, preventing unwanted side reactions .
  • Microwave-assisted synthesis : Reduces reaction time for ring closure (e.g., from 24 hours to 2 hours at 100°C) .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water mixtures improves recovery of polar intermediates .
    • Troubleshooting : Low yields in thiadiazole coupling may arise from steric hindrance; substituting chloro-thiadiazole with a mesylate leaving group improves reactivity .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs of this compound across studies?

  • Methodological Answer :

  • Standardized assays : Re-evaluate activity using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., atropine for muscarinic receptor studies) .
  • Metabolic stability testing : Incubate compounds with liver microsomes to assess if rapid degradation explains variable IC₅₀ values .
  • Molecular docking : Compare binding poses of analogs with target proteins (e.g., acetylcholinesterase) to identify critical interactions disrupted by substituent changes .
    • Case study : Analogous 8-azabicyclo compounds with triazole substituents show higher serotonin receptor affinity than thiadiazole derivatives, suggesting electronic effects dominate activity .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40°C for 48 hours .
  • LC-MS/MS : Identifies hydrolyzed products (e.g., cleavage of the thiadiazole ring) and oxidation byproducts (e.g., sulfoxide formation) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life based on degradation rates at elevated temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

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